Cas no 2438-80-4 ((-)-Fucose)

(-)-Fucose 化学的及び物理的性質
名前と識別子
-
- L-(-)-Fucose
- L-(-)-Rhodeose
- L(-)Fucose
- L-Fucose
- FUCOSE, L-(-)-(RG)
- L-(−)-Fucose
- L-Galactose, 6-deoxy-
- 6-deoxy-l-galactos
- 6-DEOXY-L-GALACTOSE
- 6-Desoxygalactose
- FUCOSE,L
- L-(-)-Flucose
- L-(-)-fucose 6-Deoxy-L-galactoseL-(-)-Rhodeose
- L-(?)-Fucose
- L-GalactoMethylose
- aldehydo-L-fucose
- (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal
- 28RYY2IV3F
- L(-)-Fucose
- L-Rhodeose
- 3h-fucose
- L-Fucose-1P
- GTPL4721
- PNNNRSAQSRJVSB-KCDKBNATSA-N
- GC7288
- GC0351
- BI3933
- FCH3598926
- A
- (-)-Fucose
-
- MDL: MFCD00135607
- インチ: 1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1
- InChIKey: PNNNRSAQSRJVSB-KCDKBNATSA-N
- SMILES: O([H])[C@]([H])([C@]([H])(C([H])([H])[H])O[H])[C@]([H])([C@@]([H])(C([H])=O)O[H])O[H]
計算された属性
- 精确分子量: 164.06800
- 同位素质量: 164.068
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 164.16
- Surface Charge: 0
- トポロジー分子極性表面積: 98
- XLogP3: -2.1
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.1738 (rough estimate)
- ゆうかいてん: 135.0 to 139.0 deg-C
- Boiling Point: 323.9°C at 760 mmHg
- フラッシュポイント: 149.7ºC
- Refractive Index: -75.5 ° (C=10, H2O)
- Solubility: H2O: 0.1 g/mL, clear, colorless
- すいようせい: Soluble in water.
- 稳定性: Stable. Incompatible with strong oxidizing agents.
- PSA: 97.99000
- LogP: -2.35120
- 敏感性: Hygroscopic
- Solubility: 水に溶ける
- Merck: 4279
(-)-Fucose Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- FLUKA BRAND F CODES:3-10
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
(-)-Fucose 税関データ
- 税関コード:2912491000
- 税関データ:
China Customs Code:
2912491000Overview:
2912491000. Aldehydes and alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Summary:
2912491000. other aldehyde-alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(-)-Fucose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N1480-10mM*1 mL in DMSO |
(-)-Fucose |
2438-80-4 | ≥98.0% | 10mM*1 mL in DMSO |
¥354 | 2024-04-18 | |
Apollo Scientific | BI3933-50g |
L-(-)-Fucose |
2438-80-4 | 50g |
£285.00 | 2025-02-19 | ||
abcr | AB136209-5 g |
L-(-)-Fucose, 97%; . |
2438-80-4 | 97% | 5 g |
€110.00 | 2023-07-20 | |
Biosynth | MF06710-50 g |
L-Fucose |
2438-80-4 | 50g |
$369.00 | 2023-01-03 | ||
TRC | F836100-5g |
L-Fucose |
2438-80-4 | 5g |
$144.00 | 2023-05-18 | ||
TRC | F836100-2.5g |
L-Fucose |
2438-80-4 | 2.5g |
$ 103.00 | 2023-09-07 | ||
Enamine | EN300-6732867-10.0g |
(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |
2438-80-4 | 95% | 10.0g |
$361.0 | 2023-07-06 | |
eNovation Chemicals LLC | Y1196748-25g |
L-(-)-Fucose |
2438-80-4 | 98% | 25g |
$170 | 2023-09-03 | |
abcr | AB176138-100 g |
6-Deoxy-L-galactose, 95%; . |
2438-80-4 | 95% | 100 g |
€840.30 | 2023-07-20 | |
ChemScence | CS-0016990-10g |
(-)-Fucose |
2438-80-4 | ≥99.0% | 10g |
$67.0 | 2022-04-27 |
(-)-Fucose Suppliers
(-)-Fucose 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
3. Caper tea
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
(-)-Fucoseに関する追加情報
Professional Introduction to Compound with CAS No. 2438-80-4 and Product Name (-)-Fucose
Compound with CAS No. 2438-80-4, identified chemically as (-)-Fucose, is a naturally occurring hexose sugar that belongs to the family of L-fucose derivatives. This compound, characterized by its unique stereochemical configuration, has garnered significant attention in the field of pharmaceutical and biochemical research due to its diverse biological activities and potential therapeutic applications.
The molecular structure of (-)-Fucose (CAS No. 2438-80-4) consists of a six-carbon backbone with a specific arrangement of hydroxyl groups, which contributes to its remarkable reactivity and functional versatility. This structural feature enables (-)-Fucose to participate in various glycosylation processes, making it a crucial component in the biosynthesis of complex carbohydrates such as glycoproteins, glycolipids, and proteoglycans.
In recent years, extensive research has been conducted to elucidate the biological roles of (-)-Fucose. Studies have demonstrated that this compound plays a pivotal role in cell signaling pathways, immune responses, and the regulation of inflammation. Its ability to modulate these processes has opened up new avenues for the development of novel therapeutic strategies targeting chronic inflammatory diseases and immune disorders.
One of the most compelling aspects of (-)-Fucose is its involvement in the formation of Lewis antigens, which are carbohydrate structures found on the surface of red blood cells and various glycoproteins. These antigens are known to influence blood group compatibility and have implications in transfusion medicine and immunological research. The precise stereochemistry of (-)-Fucose allows it to serve as a key building block in the synthesis of these antigens, highlighting its importance in understanding and manipulating carbohydrate-based interactions.
The pharmacological potential of (-)-Fucose has been further explored in clinical trials investigating its effects on tumor progression and metastasis. Emerging evidence suggests that (-)-Fucose-modified glycoproteins can influence cancer cell adhesion, migration, and survival. By modulating these processes, (-)-Fucose has shown promise as an anti-cancer agent, particularly in combination therapies that target multiple pathways involved in tumor growth.
Beyond its therapeutic applications, (-)-Fucose (CAS No. 2438-80-4) has been utilized in the development of biomimetic materials and synthetic carbohydrates designed for biomedical applications. Its structural properties make it an ideal candidate for creating substrates that mimic natural glycosylation patterns, which can be used in drug delivery systems, tissue engineering, and the development of artificial organs.
The synthesis and purification of high-purity (-)-Fucose are critical for ensuring its efficacy in various applications. Advanced chemical synthesis techniques have been developed to produce enantiomerically pure forms of this compound, which are essential for biological studies where stereochemical specificity is paramount. These techniques include chiral resolution methods such as enzymatic hydrolysis and crystallization from specific solvents.
In conclusion, the compound with CAS No. 2438-80-4, known as (-)-Fucose, represents a fascinating subject of study due to its multifaceted biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and applications across multiple fields, including medicine, biotechnology, and materials science. As our understanding of carbohydrate chemistry evolves, the role of (-)-Fucose is expected to expand further, offering innovative solutions to complex biological challenges.

